

Application Note: NCGC00138783 TFA-Mediated Phagocytosis Assay

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Compound of Interest		
Compound Name:	NCGC00138783 TFA	
Cat. No.:	B10856936	Get Quote

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Abstract

This document provides a detailed protocol for an in vitro phagocytosis assay to evaluate the efficacy of **NCGC00138783 TFA**, a selective small molecule inhibitor of the CD47-SIRPa interaction. By blocking the "don't eat me" signal, **NCGC00138783 TFA** is expected to enhance the phagocytic activity of macrophages against target cells. This application note includes a comprehensive experimental protocol for the differentiation of THP-1 cells into macrophage-like cells, co-culture with fluorescently labeled target cells, and subsequent analysis of phagocytosis by flow cytometry. Additionally, it outlines the underlying signaling pathway and provides a framework for data analysis and presentation.

Introduction

The cluster of differentiation 47 (CD47) and signal regulatory protein alpha (SIRPα) axis is a critical innate immune checkpoint. The interaction of CD47 on the surface of cells with SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis, effectively acting as a "don't eat me" signal.[1][2] Many cancer cells overexpress CD47 to evade immune surveillance.[3]

NCGC00138783 is a selective inhibitor that directly blocks the interaction between CD47 and SIRP α , with a reported IC50 of 50 μ M.[2][4] The trifluoroacetate (TFA) salt of this compound is often used in research. By disrupting the CD47-SIRP α axis, **NCGC00138783 TFA** is



hypothesized to promote the macrophage-mediated phagocytosis of target cells, such as cancer cells. This protocol provides a robust method to quantify this effect in vitro.

Signaling Pathway

The binding of CD47 to SIRP α on macrophages leads to the phosphorylation of the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRP α .[5] This phosphorylation event recruits and activates the phosphatases SHP-1 and SHP-2.[5] These phosphatases then dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, which ultimately results in the inhibition of the cytoskeletal rearrangements necessary for phagocytosis.[5] By blocking the initial CD47-SIRP α interaction, NCGC00138783 prevents this inhibitory signaling cascade, thereby permitting pro-phagocytic signals to dominate and lead to the engulfment of the target cell.

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